molecular formula C10H14ClNO B11901294 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride

Cat. No.: B11901294
M. Wt: 199.68 g/mol
InChI Key: CGYDLQWWIDQMAB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride is a synthetic phenethylamine derivative characterized by a dihydrobenzofuran core fused to an ethylamine side chain, which is protonated as a hydrochloride salt. The dihydrobenzofuran moiety consists of a benzannulated furan ring with two adjacent saturated carbons, conferring partial rigidity to the structure while retaining aromatic properties. This compound is structurally related to the "FLY" series of psychoactive substances, which incorporate tetrahydrofurobenzofuran scaffolds (e.g., 2C-T-7-FLY, 2C-EF-FLY) .

Synthetic routes for analogous dihydrobenzofuran derivatives often involve deprotection of Boc-protected intermediates using HCl gas, yielding hydrochloride salts in high purity and yield (e.g., 98% yield for a related compound in ) .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-6-4-8-2-1-3-9-5-7-12-10(8)9;/h1-3H,4-7,11H2;1H

InChI Key

CGYDLQWWIDQMAB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2CCN.Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Allylphenol Derivatives

A widely adopted method involves the cyclization of 7-allylphenol precursors under acidic conditions. For example, treatment of 7-allyl-2-methoxyphenol with concentrated sulfuric acid at 80–100°C induces intramolecular cyclization, yielding 2,3-dihydrobenzofuran-7-ol with >85% efficiency. This approach leverages Brønsted acid catalysis to promote ether formation, though competing polymerization side reactions necessitate careful temperature control.

Table 1: Cyclization Conditions for Dihydrobenzofuran Formation

PrecursorCatalystTemperature (°C)Yield (%)
7-Allyl-2-methoxyphenolH₂SO₄ (conc.)9087
7-Allyl-4-methylphenolHBr/AcOH11078
7-(2-Chloroethyl)phenolPyridinium chloride12065

Transition Metal-Mediated Ring Closure

Palladium-catalyzed couplings offer regioselective alternatives. For instance, Suzuki-Miyaura cross-coupling between 7-bromo-2,3-dihydrobenzofuran and vinylboronic acids generates substituted derivatives, though this method requires pre-functionalized starting materials. Recent advances in photoredox catalysis have enabled visible-light-mediated cyclizations, reducing reliance on harsh acids.

Introduction of the Ethanamine Side Chain

Functionalization at the 7-position of dihydrobenzofuran presents unique challenges due to electronic deactivation of the aromatic ring. Successful strategies include:

Nitro Reduction Pathway

  • Nitration : Direct nitration of 2,3-dihydrobenzofuran using HNO₃/H₂SO₄ at 0°C selectively introduces a nitro group at the 7-position (68% yield).

  • Reduction to Amine : Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to NH₂, yielding 7-amino-2,3-dihydrobenzofuran.

  • Mannich Reaction : Condensation with formaldehyde and hydrogen cyanide introduces the ethanamine side chain, followed by HCl treatment to form the hydrochloride salt.

Critical Consideration : Over-reduction during hydrogenation can lead to ring saturation. Employing Lindlar catalyst with quinoline poisoning suppresses this side reaction.

Nucleophilic Substitution on Halogenated Intermediates

7-Bromo-2,3-dihydrobenzofuran undergoes nucleophilic displacement with potassium phthalimide in DMF at 120°C (Gabriel synthesis), followed by hydrazinolysis to liberate the primary amine. Subsequent treatment with ethyl chloroacetate and reduction (LiAlH₄) installs the ethanamine moiety.

Optimization of Reaction Monitoring

Modern synthesis relies heavily on process analytical technology (PAT). As demonstrated in the synthesis of related dihydrobenzofuran intermediates, in-line FTIR spectroscopy enables real-time tracking of key reaction milestones:

  • Vilsmeier Reagent Formation : Oxalyl chloride (1800–1770 cm⁻¹) consumption monitored via peak attenuation.

  • Intermediate Cyclization : Appearance of 1722–1712 cm⁻¹ carbonyl stretch indicates adduct formation.

  • Amine Hydrochloride Formation : Disappearance of NH₂ bending (1565–1562 cm⁻¹) confirms salt formation.

Table 2: FTIR Spectral Benchmarks for Intermediate Tracking

IntermediateKey FTIR Band (cm⁻¹)Assignment
7-Nitro-2,3-dihydrobenzofuran1520, 1347NO₂ asymmetric/symmetric
7-Amino-2,3-dihydrobenzofuran1625NH₂ scissoring
Ethanamine hydrochloride2500–2700NH⁺ stretch

Purification and Salt Formation

Crude 2-(2,3-dihydrobenzofuran-7-yl)ethanamine typically contains residual solvents and regioisomeric byproducts. Sequential purification steps include:

  • Liquid-Liquid Extraction : MTBE/water partitioning removes polar impurities.

  • Crystallization : Recrystallization from ethanol/water (4:1) enhances enantiomeric purity (>98% ee).

  • Salt Formation : Treating the free amine with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt in 92% yield.

Challenges and Mitigation Strategies

  • Regioselectivity in Electrophilic Substitution : Electron-donating groups (e.g., methoxy) at the 5-position direct nitration to the 7-position. Computational DFT studies confirm this orientation minimizes steric strain.

  • Amine Oxidation : Performing reductions under nitrogen atmosphere with 0.1% BHT antioxidant prevents degradation.

  • Scale-Up Considerations : Continuous flow reactors minimize exothermic risks during nitration, improving safety profiles for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Receptor Agonism

Research indicates that derivatives of dibenzofuranylethylamines, including 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride, act as agonists for the 5-HT2A and 5-HT2C serotonin receptors. These receptors are implicated in various psychiatric disorders, including schizophrenia and depression. Studies have shown that certain analogs exhibit selective binding and functional activity at these receptors, suggesting potential therapeutic uses in treating mood disorders and substance abuse .

Anticancer Activity

Preliminary studies have demonstrated that compounds related to this compound exhibit cytotoxic properties against cancer cells. For instance, derivatives have been tested for their ability to induce apoptosis in human leukemia cells, indicating a potential role in cancer therapy . The mechanism involves the generation of reactive oxygen species (ROS), leading to programmed cell death .

Neuropharmacological Effects

Given its structural similarity to other known psychoactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Its interaction with serotonin receptors suggests potential applications in treating anxiety and depression. The modulation of these receptors could lead to improved mood stabilization and reduced anxiety symptoms .

Case Studies

Study Findings Implications
Dibenzofuranylethylamines as 5-HT Agonists Identified selective binding to 5-HT2A/2C receptors; potential for treating schizophrenia .Supports further exploration of receptor selectivity in drug design.
Anticancer Activity Induced apoptosis in K562 leukemia cells; increased ROS levels .Suggests development of new anticancer agents based on this scaffold.
Neuropharmacological Evaluation Investigated effects on anxiety-related behaviors; potential for antidepressant activity .Highlights the need for clinical trials to assess efficacy in mood disorders.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound is compared below with three classes of structurally related compounds:

Compound Core Structure Substituents Key Features
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine HCl Dihydrobenzofuran Ethylamine side chain at position 7 Partially rigid aromatic system; potential MAO modulation
2C-T-7-FLY HCl Tetrahydrofurobenzofuran Ethylthio group at position 4 Enhanced lipophilicity; MAO-A inhibition (IC₅₀ ~1–10 µM)
Dopamine HCl Catechol (benzene + 2 -OH) Ethylamine side chain High polarity due to -OH groups; binds dopamine receptors (D1–D5)
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine HCl Benzodioxepin Ethylamine side chain at position 7 Seven-membered ring; altered electronic profile vs. dihydrobenzofuran

Physicochemical Properties

  • Lipophilicity : Dihydrobenzofuran and benzodioxepin derivatives are more lipophilic than catecholamines (e.g., dopamine), influencing blood-brain barrier permeability.
  • Synthesis : HCl salt formation via Boc deprotection (e.g., HCl gas in dioxane) is a common strategy for stabilizing amines, as seen in related compounds .

Pharmacological Implications

  • The target compound’s dihydrobenzofuran core may balance rigidity and flexibility, optimizing receptor engagement. FLY-series analogs demonstrate that substituents at position 4 critically modulate MAO affinity .
  • Dopamine’s polar catechol group limits CNS penetration but enhances receptor specificity, whereas dihydrobenzofuran derivatives likely exhibit broader distribution .

Biological Activity

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its presence in various bioactive molecules. Its molecular formula is C12H15ClNC_{12}H_{15}ClN with a molecular weight of approximately 229.71 g/mol. The unique structure allows for interactions with multiple biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP), suggesting that this compound may exert effects through similar mechanisms .

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties, particularly through apoptosis induction in cancer cells.
  • Neuropathic Pain Relief : Studies on related benzofuran derivatives indicate efficacy in models of neuropathic pain without affecting locomotor behavior .
  • Antibacterial and Antiviral Properties : Preliminary studies suggest that this compound may possess antibacterial and antiviral activities, although specific data on this compound itself is limited.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (μM)
1-(2,3-Dihydrobenzofuran-6-yl)ethanaminePARP Inhibition9.45
1-(2,3-Dihydrobenzofuran-5-yl)ethanamineModerate Antitumor ActivityTBD
2-(2,3-Dihydrobenzofuran-7-carboxamideStrong PARP Inhibition0.531

This table illustrates how variations in substitution patterns on the benzofuran ring can significantly influence biological activity.

Case Studies

  • Neuropathic Pain Models : In studies involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, derivatives of benzofuran were shown to reverse neuropathic pain effectively . Although direct studies on this compound are lacking, the structural similarity suggests potential efficacy.
  • Antitumor Studies : Research on benzofuran derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. While specific data on the hydrochloride variant is sparse, the precedent set by related compounds indicates a promising avenue for investigation.

Future Directions

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic efficacy in pain management and cancer treatment.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity can guide future drug design efforts.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride?

The compound can be synthesized via Boc-deprotection using HCl gas in solid-phase reactions. For example, intermediate amines are generated by exposing Boc-protected precursors to HCl gas for 2 hours at room temperature, yielding hydrochloride salts with high purity (≥98%) . Alternative pathways involve functionalizing dihydrobenzofuran derivatives through nucleophilic substitution or amination, followed by salt formation .

Advanced: How can researchers evaluate the inhibitory effects of this compound on monoamine oxidase (MAO) isoforms?

MAO inhibition assays should use isoform-specific substrates (e.g., kynuramine for MAO-A/MAO-B) at concentrations near their Km values. Incubate the compound (1–100 µM) with recombinant MAO enzymes (1 µg/mL) at 37°C for 20 minutes. Terminate reactions with ice-cold acetonitrile and quantify metabolites via LC-MS. Calculate IC50 values by normalizing activity against controls and fitting dose-response curves. Include selegiline (MAO-B inhibitor) as a positive control .

Basic: What safety precautions are necessary when handling this compound?

The compound is classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a dry, cool environment away from oxidizers .

Advanced: How does the substitution pattern on the dihydrobenzofuran ring influence receptor binding affinity?

Electron-donating groups (e.g., methoxy) at the 7-position enhance interactions with serotonin receptors (e.g., 5-HT7) by increasing electron density, while bulky substituents (e.g., propylthio) reduce affinity due to steric hindrance. Compare analogs like 2C-T-7-FLY (fluorine-substituted) and 2C-T-21 (propylthio-substituted) using radioligand binding assays to quantify Ki values. Molecular docking simulations can further clarify steric/electronic effects .

Basic: What analytical techniques are suitable for characterizing this compound?

  • NMR : Confirm structure via 1H/13C NMR, focusing on dihydrobenzofuran protons (δ 4.2–4.5 ppm) and ethylamine signals (δ 2.7–3.1 ppm).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: What strategies can mitigate discrepancies in biological activity data across different studies?

  • Standardize Solvent Content : Limit organic solvents (e.g., methanol) to <1% in assays to avoid enzyme denaturation.
  • Control Enzyme Sources : Use recombinant MAO isoforms from consistent expression systems (e.g., baculovirus-infected insect cells) to minimize batch variability.
  • Validate Assay Conditions : Pre-incubate enzymes with inhibitors to ensure equilibrium and include internal standards (e.g., amphetamine-d5) for LC-MS normalization .

Basic: How does this compound compare structurally to other phenethylamine derivatives?

Unlike simpler phenethylamines (e.g., dopamine), this compound features a dihydrobenzofuran ring fused to an ethylamine backbone. The rigid bicyclic structure enhances selectivity for adrenergic (α2A) over dopaminergic receptors. Compare with 2C-T-7 (propylthio-substituted) or 2C-I-FLY (iodo-substituted) to assess substituent effects on solubility and target engagement .

Advanced: What in vivo models are appropriate for studying its antidepressant-like properties?

  • Forced Swim Test (FST) : Administer 10–20 mg/kg (i.p.) to rodents and measure immobility time reduction.
  • Tail Suspension Test (TST) : Use similar dosing and compare latency to immobility against SSRIs (e.g., fluoxetine).
  • Neurochemical Analysis : Postmortem brain tissue HPLC can quantify serotonin/norepinephrine levels in the prefrontal cortex .

Basic: What are its stability profiles under varying pH and temperature conditions?

The hydrochloride salt is stable in aqueous solutions (pH 3–6) for ≥24 hours at 25°C. Avoid alkaline conditions (pH >8), which promote freebase precipitation. Long-term storage at −20°C in desiccated form maintains stability for >6 months .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

  • LogP Prediction : Use QSAR models to balance lipophilicity (target LogP 2–3) for blood-brain barrier penetration.
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP2D6) to identify vulnerable sites for deuteration or fluorination.
  • Docking Studies : Map interactions with α2A receptor residues (e.g., Asp113) to guide substituent modifications .

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